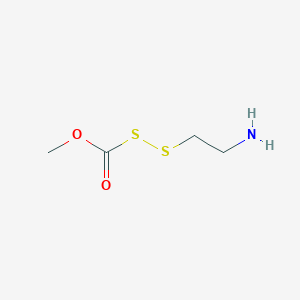

Methyl (2-aminoethyldisulfanyl)formate

描述

Methyl (2-aminoethyldisulfanyl)formate is a specialized ester derivative of formic acid, characterized by a methyl ester group, a disulfide (-S-S-) linkage, and a 2-aminoethyl substituent. Its molecular formula is C₄H₉NO₂S₂, distinguishing it from simpler formate esters like methyl formate (C₂H₄O₂).

属性

IUPAC Name |

methyl (2-aminoethyldisulfanyl)formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S2/c1-7-4(6)9-8-3-2-5/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWOULTKKMXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Methyl Formate (HCOOCH₃)

Molecular Formula : C₂H₄O₂

Molecular Weight : 60.05 g/mol

Key Properties :

- Physical State : Clear liquid with high volatility and ethereal odor .

- Reactivity: Hydrolyzes to methanol and formic acid under acidic conditions; undergoes aminolysis to formamide derivatives .

- Applications : Blowing agent for polyurethane foams, solvent, and intermediate in fine chemical synthesis .

- Safety : Flammable (DOT Hazard Class 3), with precautions for inhalation and skin contact .

Comparison :

- Structural Differences: Methyl (2-aminoethyldisulfanyl)formate has additional disulfide and aminoethyl groups, increasing molecular weight and polarity.

- Reactivity : The disulfide bond may enable redox-responsive behavior (e.g., cleavage under reducing conditions), absent in methyl formate.

- Applications: Potential use in drug delivery or crosslinking, unlike methyl formate’s industrial roles.

Sodium Formate (HCOONa)

Molecular Formula : CHNaO₂

Molecular Weight : 68.01 g/mol

Key Properties :

Comparison :

- Chemical Class: Sodium formate is a salt, whereas Methyl (2-aminoethyldisulfanyl)formate is an ester.

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C₄H₁₂N₂S₂)

Molecular Formula : C₄H₁₂N₂S₂

Molecular Weight : 152.28 g/mol

Key Properties :

Comparison :

- Functional Groups: Both compounds share disulfide and aminoethyl groups, but Methyl (2-aminoethyldisulfanyl)formate includes a formate ester, altering solubility and hydrolytic stability.

- Applications : The formate ester may enhance biodegradability or enable esterase-mediated cleavage in biological systems.

Research Findings and Data Tables

Table 1: Comparative Physical and Chemical Properties

| Property | Methyl (2-aminoethyldisulfanyl)formate | Methyl Formate | Sodium Formate | 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine |

|---|---|---|---|---|

| Molecular Formula | C₄H₉NO₂S₂ | C₂H₄O₂ | CHNaO₂ | C₄H₁₂N₂S₂ |

| Molecular Weight (g/mol) | 167.25 | 60.05 | 68.01 | 152.28 |

| Functional Groups | Ester, disulfide, amine | Ester | Carboxylate salt | Disulfide, amine |

| Physical State | Likely liquid | Liquid | Crystalline solid | Liquid |

| Key Reactivity | Redox-sensitive disulfide | Hydrolysis | Ionic dissociation | Disulfide reduction |

| Applications | Drug delivery, crosslinking | Blowing agent | Deicing, pH control | Dynamic chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。